

Lesogaberan Technical Support Center: Management of Reversible Elevated Alanine Transaminase (ALT) Levels

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Compound of Interest

Compound Name: (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

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Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Lesogaberan in preclinical or clinical research. As a selective GABA-B receptor agonist, Lesogaberan has shown potential in various research applications.[1][2] During its clinical development for gastroesophageal reflux disease (GERD), a low incidence of reversible, asymptomatic elevations in alanine transaminase (ALT) levels was observed.[3][4] This guide provides a comprehensive framework for understanding, monitoring, and managing these hepatic enzyme elevations to ensure subject safety and data integrity during your investigations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of elevated ALT levels with Lesogaberan?

A1: Across five Phase 2 clinical studies involving 930 patients, mild and reversible increases in liver enzymes were observed in less than 2% of subjects treated with Lesogaberan (doses up to 240mg twice daily for four weeks).[4] In a specific Phase IIb trial with 661 patients, six individuals developed reversible elevated ALT levels.[3] These elevations resolved after the discontinuation of the treatment.[4]

Q2: At what doses of Lesogaberan were elevated liver enzymes observed?

A2: The Phase IIb trial that reported six cases of elevated ALT used doses of 60, 120, 180, and 240 mg of Lesogaberan twice daily.[3] Another study specifically noted cases of altered liver function enzymes at the 240 mg twice-daily dose.[5][6] This suggests a potential dose-dependent relationship, although the incidence is low.

Q3: What is the proposed mechanism for Lesogaberan-associated ALT elevation?

A3: The precise mechanism for the idiosyncratic elevation of ALT levels with Lesogaberan has not been fully elucidated. Preclinical toxicology studies of up to 12 months in rats and mice did not indicate any hepatic effects.[4] The observed elevations in humans are likely idiosyncratic, meaning they occur in a small subset of susceptible individuals and are not predictable from the drug's primary pharmacology.[7][8]

Q4: Are the ALT elevations observed with Lesogaberan reversible?

A4: Yes, the clinical trial data consistently report that the observed elevations in ALT were reversible upon discontinuation of Lesogaberan.[3][4]

Q5: Were there any cases of severe liver injury or liver failure reported in the clinical trials?

A5: Based on the available public data, there have been no reports of severe liver injury, liver failure, or cases meeting Hy's Law criteria (concurrent elevation of ALT >3x the upper limit of normal [ULN] and total bilirubin >2x ULN without initial findings of cholestasis) in the Lesogaberan clinical trial program.

Part 2: Troubleshooting Guide for Management of Elevated ALT

This section provides a systematic approach to monitoring and managing elevated ALT levels in subjects receiving Lesogaberan during a clinical trial. The recommendations are based on guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Association for the Study of the Liver (EASL) for managing drug-induced liver injury (DILI).[7][9]

Baseline Assessment and Routine Monitoring

A thorough baseline assessment is crucial for contextualizing any on-treatment liver enzyme elevations.

Protocol for Baseline Assessment:

- **Medical History:** Obtain a detailed medical history, including any pre-existing liver conditions (e.g., viral hepatitis, non-alcoholic fatty liver disease, autoimmune hepatitis), alcohol consumption, and use of concomitant medications, including over-the-counter drugs and herbal supplements.
- **Baseline Liver Function Tests (LFTs):** At screening and prior to the first dose, measure the following:
 - Alanine transaminase (ALT)
 - Aspartate transaminase (AST)
 - Alkaline phosphatase (ALP)
 - Total bilirubin (TBL)
 - Gamma-glutamyl transferase (GGT)
 - Albumin and prothrombin time (PT/INR) to assess synthetic function.

Table 1: Recommended Liver Function Monitoring Schedule

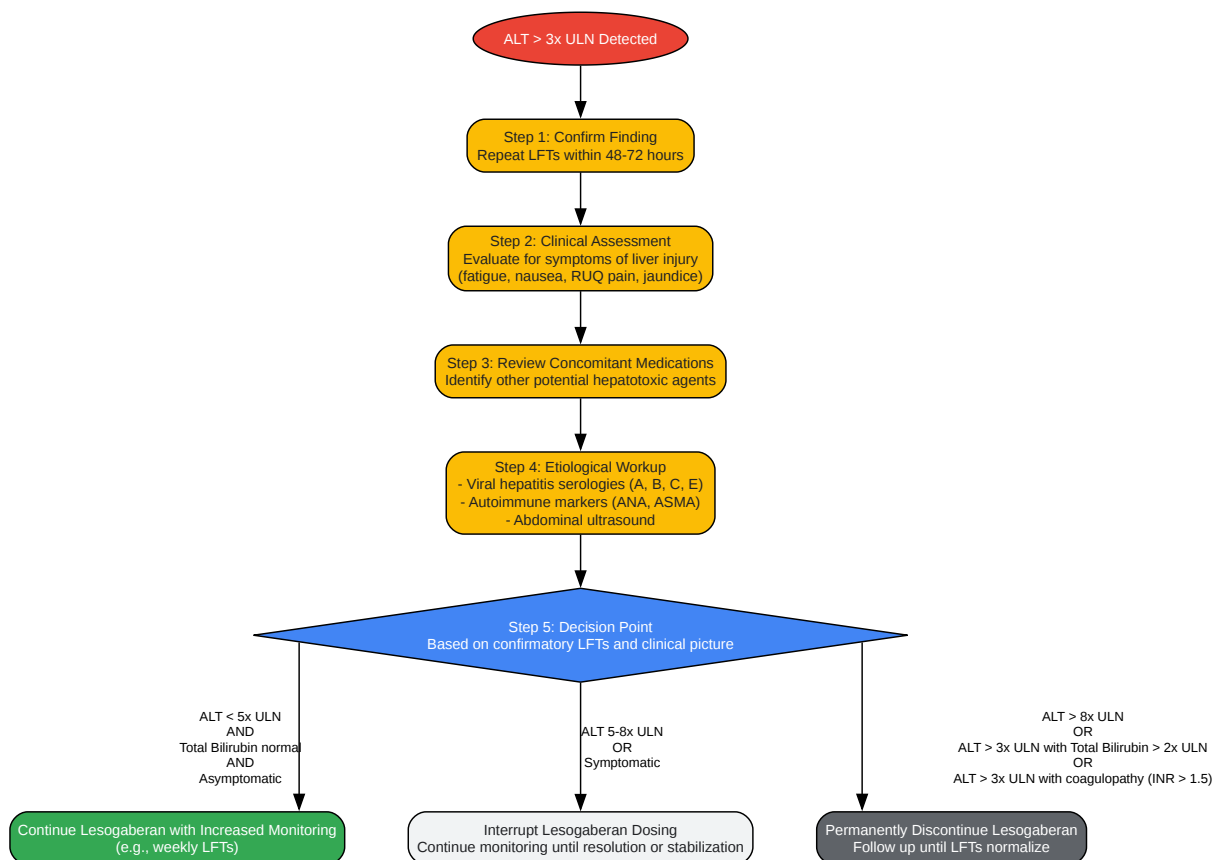
Study Phase	Monitoring Frequency	Analytes
Baseline (Pre-dose)	At screening and Day 1	ALT, AST, ALP, TBL, GGT, Albumin, PT/INR
On-Treatment (First 3 months)	Every 2 to 4 weeks	ALT, AST, ALP, TBL
On-Treatment (After 3 months)	Monthly or as clinically indicated	ALT, AST
Post-discontinuation (if elevated)	Every 1-2 weeks until resolution	ALT, AST, TBL

This schedule is a recommendation and should be adapted based on the specific study protocol and patient population.

Investigation and Management of ALT Elevation

The following workflow should be initiated if a subject exhibits an ALT level greater than 3 times the upper limit of normal ($>3\times$ ULN) on a scheduled or unscheduled laboratory assessment.

Experimental Workflow for Investigating Elevated ALT:



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Caption: Decision workflow for managing elevated ALT levels.

Detailed Steps:

- Confirmation and Close Follow-up: Any ALT elevation $>3\times$ ULN should be confirmed with a repeat blood draw within 48-72 hours to rule out a spurious result.[\[9\]](#)
- Clinical Evaluation: Assess the subject for any signs and symptoms of liver injury, such as fatigue, anorexia, nausea, right upper quadrant discomfort, dark urine, or jaundice.
- Alternative Causes: A thorough investigation for other causes of liver injury is mandatory, as DILI is a diagnosis of exclusion.[\[3\]](#)[\[7\]](#) This should include:
 - Screening for acute viral hepatitis (Hepatitis A, B, C, and E).
 - Evaluation for autoimmune hepatitis.
 - Review of all concomitant medications and supplements for known hepatotoxicity.
 - An abdominal ultrasound to rule out biliary or vascular causes.[\[3\]](#)
- Dose Modification/Discontinuation: The decision to continue, interrupt, or permanently discontinue Lesogaberan should be guided by the level of enzyme elevation and the overall clinical picture, in line with regulatory guidance.

Table 2: Actionable Thresholds for Managing Lesogaberan Treatment

Laboratory Finding	Recommended Action	Rationale and Causality
ALT > 3x ULN but < 5x ULN AND Total Bilirubin is normal AND Subject is asymptomatic	Continue Lesogaberan with increased monitoring frequency (e.g., weekly LFTs).	Isolated, mild ALT elevations can be adaptive and may resolve even with continued treatment. Close monitoring is essential to detect any progression.
ALT > 5x ULN OR Subject develops symptoms of liver injury	Interrupt Lesogaberan dosing immediately. Monitor LFTs every 48-72 hours until the trend is downward, then weekly until normalization.	A higher level of ALT elevation or the presence of symptoms indicates a greater potential for significant liver injury. Temporarily removing the suspected causative agent is a critical safety measure.
ALT > 8x ULN OR ALT > 3x ULN with Total Bilirubin > 2x ULN (Hy's Law) OR ALT > 3x ULN with impaired coagulation (INR > 1.5)	Permanently discontinue Lesogaberan. Refer the subject to a hepatologist for further management.	These thresholds are established safety signals that indicate a higher risk of progression to severe liver injury. Discontinuation is the most critical step in management. ^[3]

Causality Assessment:

Once an alternative etiology has been ruled out, a causality assessment using a validated method like the Roussel Uclaf Causality Assessment Method (RUCAM) can help formally attribute the liver injury to Lesogaberan. A key component of this assessment is "dechallenge," where the liver enzymes trend towards normal after the drug is stopped.^[5]

Rechallenge:

Re-exposing a subject to Lesogaberan after a suspected DILI event is generally not recommended due to the risk of a more severe and rapid recurrence of liver injury. A re-challenge should only be considered in rare circumstances where the potential benefit to the subject clearly outweighs the risks, and only after extensive consultation with a hepatologist.

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